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molecular formula C8H7FN2O3 B1335831 N-(2-fluoro-4-nitrophenyl)acetamide CAS No. 348-19-6

N-(2-fluoro-4-nitrophenyl)acetamide

Cat. No. B1335831
M. Wt: 198.15 g/mol
InChI Key: KFSFGCHQQCRZBB-UHFFFAOYSA-N
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Patent
US05163970

Procedure details

198 g (1 mol) of 1-acetylamino-2-fluoro-4-nitrobenzene are transferred into a stainless steel autoclave together with 510 ml of methanol, about 3 g of palladium-on-charcoal (5%) are added and catalytic reduction is carried out in the course of 4 hours at 50° C. under a hydrogen pressure of 15 bar. After the catalyst has been removed, 450 ml of methanol are distilled off from the reaction solution in vacuo, the product which has precipitated is filtered off with suction and the residue is washed with a little methanol and dried at 50°-60° C. in a vacuum cabinet.
Quantity
198 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
510 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[F:14])(=[O:3])[CH3:2]>[Pd].CO>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[C:6]([F:14])[CH:7]=1

Inputs

Step One
Name
Quantity
198 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
510 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
is carried out in the course of 4 hours at 50° C. under a hydrogen
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the catalyst has been removed
DISTILLATION
Type
DISTILLATION
Details
450 ml of methanol are distilled off from the reaction solution in vacuo
CUSTOM
Type
CUSTOM
Details
the product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
the residue is washed with a little methanol
CUSTOM
Type
CUSTOM
Details
dried at 50°-60° C. in a vacuum cabinet

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C=C1)NC(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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